molecular formula C18H18FNO B3985857 1-(2-fluorobenzoyl)-4-phenylpiperidine

1-(2-fluorobenzoyl)-4-phenylpiperidine

Cat. No. B3985857
M. Wt: 283.3 g/mol
InChI Key: NIVTZQQDFNKFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-phenylpiperidine (FBPP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FBPP has been found to possess several pharmacological properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-phenylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess several pharmacological properties, including analgesic, anti-inflammatory, and antidepressant activities. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzoyl)-4-phenylpiperidine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to produce several biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. This compound has also been found to have neuroprotective effects, protecting against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-4-phenylpiperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its safety and toxicity profile are not fully understood. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzoyl)-4-phenylpiperidine. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the investigation of the safety and toxicity profile of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.

properties

IUPAC Name

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVTZQQDFNKFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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